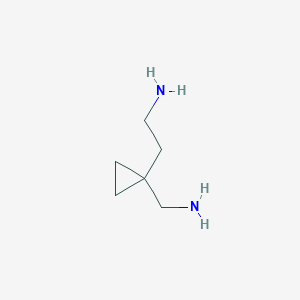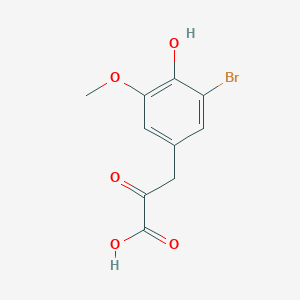
3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-oxopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-oxopropanoic acid is an organic compound with the molecular formula C10H9BrO4 This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a methoxy group attached to a phenyl ring, along with a 2-oxopropanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-oxopropanoic acid can be achieved through several methods. One common approach involves the bromination of 4-hydroxy-5-methoxyphenylacetic acid, followed by oxidation to introduce the oxo group. The reaction conditions typically involve the use of bromine or a brominating agent in an organic solvent, followed by oxidation using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-oxopropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to remove the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids, aldehydes, or ketones.
Reduction: Formation of alcohols or dehalogenated products.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Applications De Recherche Scientifique
3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Bromo-4-hydroxyphenyl)-2-oxopropanoic acid: Lacks the methoxy group, which may affect its reactivity and biological activity.
3-(4-Hydroxy-5-methoxyphenyl)-2-oxopropanoic acid: Lacks the bromine atom, which may influence its chemical properties and applications.
3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid: Lacks the hydroxyl group, which may alter its solubility and reactivity.
Uniqueness
3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-oxopropanoic acid is unique due to the presence of all three functional groups (bromine, hydroxyl, and methoxy) on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C10H9BrO5 |
|---|---|
Poids moléculaire |
289.08 g/mol |
Nom IUPAC |
3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C10H9BrO5/c1-16-8-4-5(2-6(11)9(8)13)3-7(12)10(14)15/h2,4,13H,3H2,1H3,(H,14,15) |
Clé InChI |
WDDMQUSGDFRYGO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC(=C1)CC(=O)C(=O)O)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Oxa-2,5-diazaspiro[3.5]nonane](/img/structure/B13508712.png)

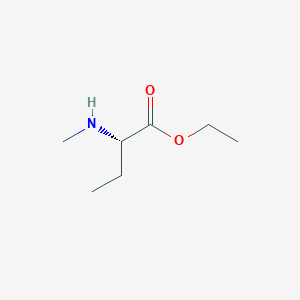

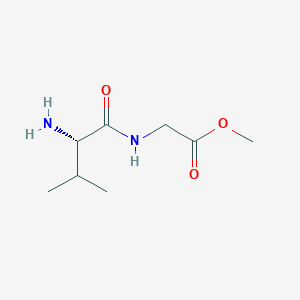
![(3R)-7-bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid](/img/structure/B13508753.png)
![1-[4-(Methylamino)piperidin-1-yl]ethan-1-one dihydrochloride](/img/structure/B13508760.png)
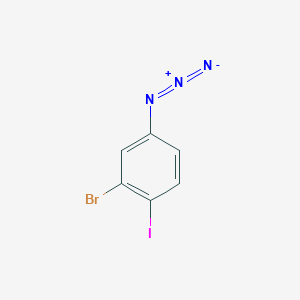

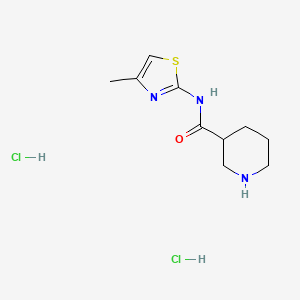
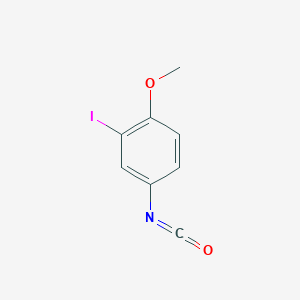
![4-[(2-Methoxyethyl)carbamoyl]benzoicacid](/img/structure/B13508791.png)
![Tert-butyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B13508792.png)
